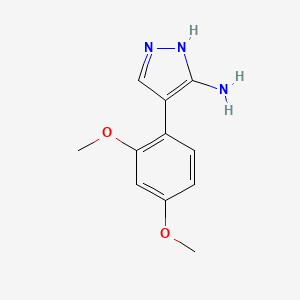

4-(2,4-Dimethoxyphenyl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-15-7-3-4-8(10(5-7)16-2)9-6-13-14-11(9)12/h3-6H,1-2H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLXODMFXVOPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(NN=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359566 | |

| Record name | 4-(2,4-Dimethoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909858-12-4 | |

| Record name | 4-(2,4-Dimethoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of 4 2,4 Dimethoxyphenyl 1h Pyrazol 3 Amine

Synthetic Routes to 4-(2,4-Dimethoxyphenyl)-1H-pyrazol-3-amine

The construction of the this compound framework is typically achieved through a multi-step sequence that involves the initial preparation of a strategic precursor followed by a key cyclization reaction.

The most common and efficient pathway to 3-aminopyrazoles relies on the use of β-ketonitrile intermediates. For the target compound, the essential precursor is 2-(2,4-dimethoxyphenyl)-3-oxopropanenitrile . The synthesis of this key intermediate generally begins with a commercially available starting material, such as 2,4-dimethoxybenzaldehyde (B23906) or 2,4-dimethoxyphenylacetonitrile.

A standard and reliable method for preparing this precursor is the Claisen condensation reaction. This involves the base-catalyzed reaction of 2,4-dimethoxyphenylacetonitrile with an acylating agent like ethyl formate. The reaction is typically carried out using a strong base, such as sodium ethoxide or sodium hydride, in an anhydrous solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF). The base deprotonates the α-carbon of the acetonitrile, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the ethyl formate. An acidic workup then yields the desired β-ketonitrile, 2-(2,4-dimethoxyphenyl)-3-oxopropanenitrile. This precursor is crucial as it contains the necessary carbon framework and functional groups poised for cyclization.

The formation of the this compound core is accomplished through a well-established cyclocondensation reaction. This involves treating the precursor, 2-(2,4-dimethoxyphenyl)-3-oxopropanenitrile , with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). nih.gov This single step achieves both the formation of the heterocyclic pyrazole (B372694) ring and the introduction of the primary amine at the C3 position.

The reaction mechanism proceeds via the initial nucleophilic attack of a hydrazine nitrogen atom on the electrophilic aldehyde carbonyl of the β-ketonitrile. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent tautomerization and dehydration lead to the formation of the stable, aromatic 3-aminopyrazole (B16455) ring. mdpi.com This reaction is a cornerstone in pyrazole chemistry, offering a direct and efficient route to 3-amino-substituted pyrazoles. chinayyhg.com

The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and the potential use of catalysts.

For the cyclization step, solvents such as ethanol, isopropanol, or acetic acid are commonly employed. Refluxing the reaction mixture is often necessary to drive the condensation and dehydration steps to completion. jchemlett.com Acetic acid can serve as both a solvent and a catalyst, protonating the carbonyl group and enhancing its electrophilicity. Research into the synthesis of related pyrazole structures has shown that microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes while maintaining or even improving yields. nih.gov Furthermore, the use of solid-acid catalysts, such as mesoporous SiO₂-Al₂O₃, has been reported to enhance the efficiency of cyclization reactions in the synthesis of other pyrazoline derivatives, suggesting a potential avenue for optimizing the synthesis of the title compound. jchemlett.com

Table 1: Illustrative Reaction Conditions for Pyrazole Synthesis

| Parameter | Conventional Method | Optimized/Alternative Method | Rationale for Optimization |

|---|---|---|---|

| Solvent | Ethanol or Methanol | Glacial Acetic Acid or Isopropanol | Acetic acid can act as a catalyst; higher boiling points can increase reaction rate. |

| Temperature | Reflux (e.g., 78-85 °C) | Microwave Irradiation (e.g., 100-140 °C) | Significantly reduces reaction time. nih.gov |

| Catalyst | None (or solvent as catalyst) | Solid-acid catalysts (e.g., SiO₂-Al₂O₃) | Increases reaction efficiency and allows for easier purification. jchemlett.com |

| Reaction Time | 4-24 hours | 5-30 minutes (Microwave) | Improves throughput and energy efficiency. |

Derivatization and Functionalization Strategies for the 1H-Pyrazole-3-amine Core

The this compound molecule possesses two primary sites for further chemical modification: the nitrogen atoms of the pyrazole ring and the exocyclic primary amine group. These sites allow for the synthesis of a diverse library of derivatives.

The pyrazole ring of this compound contains two nitrogen atoms that can be functionalized, although substitution typically occurs at the N1 position due to steric and electronic factors. Common modifications include N-alkylation and N-acylation.

N-Alkylation: This is typically achieved by treating the pyrazole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. mdpi.com

N-Arylation: The introduction of an aryl group can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, or via nucleophilic aromatic substitution with highly activated aryl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) leads to the corresponding N-acylpyrazole derivatives.

These modifications are crucial for tuning the electronic properties and steric profile of the molecule. researchgate.net

The primary amine at the C3 position is a versatile functional group that can undergo a wide range of chemical transformations.

Schiff Base Formation: The amine readily condenses with various aldehydes and ketones, typically under reflux in a solvent like ethanol with a catalytic amount of acid, to form the corresponding imines (Schiff bases). nih.gov

Amide and Sulfonamide Formation: Acylation of the amine with acyl chlorides, anhydrides, or sulfonyl chlorides provides a straightforward route to a wide array of amide and sulfonamide derivatives. These reactions are usually performed in the presence of a non-nucleophilic base such as pyridine or triethylamine.

Urea (B33335) and Thiourea (B124793) Formation: The reaction of the primary amine with isocyanates or isothiocyanates yields substituted ureas and thioureas, respectively. This reaction often proceeds smoothly at room temperature in a suitable solvent. researchgate.net

Diazotization Reactions: The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. The resulting diazonium group can then be displaced by various nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups.

Table 2: Derivatization Reactions of the 1H-Pyrazole-3-amine Core

| Reaction Site | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Pyrazole Nitrogen (N1) | N-Alkylation | Alkyl Halide (R-X), Base (K₂CO₃) | N-Alkyl Pyrazole |

| N-Acylation | Acyl Chloride (RCOCl), Base (Et₃N) | N-Acyl Pyrazole | |

| Primary Amine (C3-NH₂) | Schiff Base Formation | Aldehyde (R'CHO), Acid Catalyst | Imine (-N=CHR') |

| Amide Formation | Acyl Chloride (R'COCl), Base | Amide (-NHCOR') | |

| Urea Formation | Isocyanate (R'NCO) | Urea (-NHCONHR') |

Substituent Effects and Alterations on the Dimethoxyphenyl Ring

The 2,4-dimethoxyphenyl substituent attached to the C4 position of the pyrazole ring significantly influences the electronic properties and reactivity of the entire molecule. The two methoxy (B1213986) (-OCH₃) groups are powerful electron-donating groups (EDGs) due to their resonance effect (+R), which is more pronounced than their inductive electron-withdrawing effect (-I).

The positioning of these groups at the ortho (position 2) and para (position 4) positions of the phenyl ring maximizes their ability to donate electron density into the aromatic system and, by extension, to the pyrazole ring. This increased electron density can have several notable effects:

Enhanced Nucleophilicity of the Pyrazole Ring: The electron-donating nature of the 2,4-dimethoxyphenyl group increases the electron density of the pyrazole core, making it more susceptible to electrophilic attack. However, electrophilic substitution on the pyrazole ring itself primarily occurs at the C4 position, which is already occupied in this compound. mdpi.com

Modulation of Acidity and Basicity: The pyrazole ring possesses both a weakly acidic pyrrole-type nitrogen (N1-H) and a weakly basic pyridine-type nitrogen (N2). Electron-donating groups on the ring system generally increase the pKa of the N1-H, making it less acidic. mdpi.com Conversely, the increased electron density at the pyridine-like N2 atom enhances its basicity, making it more prone to protonation.

Influence on Biological Activity: In related pyrazole structures, alterations to substituents on an attached phenyl ring have been shown to drastically change biological outcomes. For instance, studies on pyrazole-based monoamine oxidase (MAO) inhibitors revealed that a dimethoxyphenyl substituent resulted in lower inhibitory potency compared to a hydroxyphenyl substituent, highlighting the sensitivity of biological targets to the electronic and steric profile of the molecule. nih.gov

Impact on Synthesis: The electronic character of substituents on aryl rings used as precursors in pyrazole synthesis can dictate the regiochemical outcome of the cyclization reaction. researchgate.net The strong electron-donating character of the 2,4-dimethoxy substituents would influence the reactivity of the precursor ketone (e.g., 2,4-dimethoxyacetophenone) and its derivatives.

Theoretical studies on substituted pyrazoles have confirmed that electron-donating groups play a crucial role in determining the stability of different tautomeric forms, which in turn affects reactivity. mdpi.com While specific studies detailing alterations to the 2,4-dimethoxyphenyl group on this particular compound are not prevalent, the established principles of physical organic chemistry provide a strong framework for predicting the effects of such changes.

Table 1: Predicted Electronic Effects of Substituents on the Phenyl Ring

| Substituent Position | Type of Effect | Influence on Pyrazole Ring |

| Methoxy at C2' (ortho) | +R, -I | Increases electron density |

| Methoxy at C4' (para) | +R, -I | Strongly increases electron density |

Mechanistic Insights into the Synthesis and Reactivity of Pyrazole-3-amine Derivatives

The synthesis of 3-aminopyrazole derivatives, including this compound, is most commonly achieved through the condensation of a β-ketonitrile with hydrazine. chim.itnih.gov This pathway involves two principal mechanistic steps:

Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile precursor, (2,4-dimethoxyphenyl)acetonitrile. This is followed by dehydration to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the carbon atom of the nitrile group (-C≡N). nih.gov This intramolecular cyclization results in a five-membered ring intermediate, which subsequently tautomerizes to form the stable, aromatic 3-aminopyrazole ring.

A detailed mechanistic study on a related synthesis highlighted the importance of tautomeric equilibria, where the formation of a carbanion in an alkaline medium facilitates the cyclization and subsequent elimination to yield the final pyrazole product. researchgate.net

An alternative and powerful method for the synthesis of aminopyrazoles is the Thorpe-Ziegler reaction . This reaction involves the intramolecular cyclization of a dinitrile in the presence of a strong base to yield a cyclic α-cyanoenamine, which is a tautomer of an aminonitrile. synarchive.comyoutube.com For the synthesis of 4-aminopyrazoles, this can be adapted from dicyanohydrazone precursors, which undergo ring-closure under basic conditions. chim.it

The reactivity of the resulting this compound is characterized by the functional groups present:

The 3-amino group (-NH₂): This group imparts nucleophilic character to the C3 position and can readily react with various electrophiles. It is a key handle for further functionalization, allowing for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines through reactions with 1,3-bielectrophiles. researchgate.netmdpi.com

The N1-H of the Pyrazole Ring: The pyrrole-like nitrogen is nucleophilic and can be alkylated, arylated, or acylated. Its reactivity is modulated by the electronic effects of the substituents on the ring.

The Pyridine-like N2 Atom: This nitrogen is basic and is the primary site of protonation in acidic media.

Regiochemical and Stereochemical Considerations in Synthetic Pathways

The synthesis of unsymmetrically substituted pyrazoles like this compound requires careful control of regiochemistry. When a substituted hydrazine (R-NHNH₂) is used, two different regioisomeric products can potentially form, depending on which nitrogen atom initiates the attack on the carbonyl group and which one closes the ring by attacking the nitrile.

The primary method for synthesizing 3-aminopyrazoles involves the reaction of β-ketonitriles with hydrazine hydrate (H₂N-NH₂). In this case, since the hydrazine molecule is symmetrical, only one product, the 5-aminopyrazole (which is tautomeric with the 3-aminopyrazole), is formed. The key precursor for the target compound would be 3-(2,4-dimethoxyphenyl)-3-oxopropanenitrile . Its reaction with hydrazine would proceed as follows:

The initial nucleophilic attack occurs at the ketone carbonyl, which is more electrophilic than the nitrile.

Subsequent intramolecular cyclization onto the nitrile group leads to the formation of 4-(2,4-dimethoxyphenyl)-1H-pyrazol-5-amine, which exists in tautomeric equilibrium with the 3-amino form.

Regiodivergent Synthesis: In cases where substituted hydrazines are used, the regiochemical outcome can be directed by the reaction conditions. Studies have shown that kinetic versus thermodynamic control can lead to different isomers. chim.it For example, in the reaction of phenylhydrazine (B124118) with 3-methoxyacrylonitrile, acidic conditions (thermodynamic control) favored the 5-aminopyrazole isomer, while basic conditions (kinetic control) yielded the 3-aminopyrazole isomer. chim.it

The regioselectivity of the initial condensation step is often governed by a combination of steric and electronic factors of the substituents on both the hydrazine and the 1,3-dielectrophilic substrate. researchgate.netmdpi.com Highly selective synthesis often relies on choosing precursors where the two electrophilic sites have significantly different reactivity. The regiochemistry of the final product is often confirmed using advanced spectroscopic techniques like 2D-NOESY and HMBC NMR, which can show through-space correlations between protons on different parts of the molecule, or by theoretical DFT calculations that determine the most stable isomer. rsc.org

Stereochemical Considerations: For the synthesis of the target compound, which is an achiral, aromatic heterocycle, stereochemistry is not a feature of the final product. However, the mechanism of pyrazole formation can proceed through non-aromatic intermediates, such as pyrazolines or pyrazolidines, which may contain stereocenters. synarchive.com The stereochemistry of these intermediates can influence the reaction pathway, but it is typically erased upon the final aromatization step that forms the stable pyrazole ring.

Advanced Spectroscopic and Analytical Characterization for Structural Confirmation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-(2,4-Dimethoxyphenyl)-1H-pyrazol-3-amine , both ¹H and ¹³C NMR would provide critical data for structural verification.

In ¹H NMR spectroscopy, distinct signals are expected for each unique proton environment. The protons of the dimethoxyphenyl ring would appear in the aromatic region (typically δ 6.5-7.5 ppm). Due to the ortho and para methoxy-substituents, a characteristic splitting pattern would emerge. The proton at C5 of the pyrazole (B372694) ring is expected to appear as a singlet, likely in the range of δ 7.5-8.0 ppm. The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet, likely between δ 3.8 and δ 4.0 ppm. wisc.edu The protons of the primary amine (-NH₂) and the pyrazole N-H group would appear as broad singlets that are exchangeable with D₂O; their chemical shifts can vary widely depending on solvent and concentration but are often found downfield.

¹³C NMR spectroscopy would complement the proton data by identifying each unique carbon atom. The spectrum would show 11 distinct signals corresponding to the 11 carbon atoms in the molecule (unless symmetry results in overlapping signals). Key expected signals include those for the two methoxy carbons (around δ 55-56 ppm), the aromatic carbons (δ 100-160 ppm), and the carbons of the pyrazole ring. Two-dimensional NMR techniques such as HSQC and HMBC would be invaluable for definitively assigning each proton and carbon signal and confirming the connectivity between the dimethoxyphenyl and pyrazole rings. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.

¹H NMR (in DMSO-d₆)| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrazole C5-H | 7.5 - 8.0 | Singlet (s) |

| Aromatic C3'-H, C5'-H, C6'-H | 6.5 - 7.5 | Multiplet (m) |

| Amine (-NH₂) | 4.5 - 5.5 | Broad Singlet (br s) |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Two Singlets (s) |

¹³C NMR (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole C3, C4, C5 | 95 - 155 |

| Aromatic C1' - C6' | 100 - 162 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would display several characteristic absorption bands confirming its key structural features.

The most prominent features would be the N-H stretching vibrations from the primary amine and the pyrazole ring, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. libretexts.org Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy groups would appear just below 3000 cm⁻¹. The spectrum would also show strong absorptions corresponding to the C-O stretching of the ether linkages of the dimethoxy groups, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. nist.gov Vibrations from the C=C bonds of the aromatic ring and the C=N bond of the pyrazole ring would be found in the 1450-1620 cm⁻¹ fingerprint region. researchgate.net

Table 2: Predicted Characteristic IR Absorption Bands for this compound Data based on typical IR frequencies for known functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Pyrazole N-H & Amine N-H | Stretching | 3300 - 3500 | Medium-Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (in -OCH₃) | Stretching | 2850 - 2960 | Medium |

| Aromatic C=C / Pyrazole C=N | Stretching | 1450 - 1620 | Medium-Strong |

| Amine N-H | Scissoring | 1550 - 1650 | Medium-Strong |

| Aryl Ether C-O | Asymmetric Stretching | 1200 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental formula of a compound. For This compound (molecular formula C₁₁H₁₃N₃O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass. The calculated monoisotopic mass is 219.1008 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 219. The fragmentation pattern would provide further structural evidence. Common fragmentation pathways would likely include the loss of a methyl radical (CH₃•) from a methoxy group to give a peak at m/z 204, or the loss of a methoxy radical (CH₃O•) to yield a peak at m/z 188. Other fragments corresponding to the cleavage of the pyrazole or dimethoxyphenyl rings would also be anticipated.

Table 3: Predicted Mass Spectrometry Fragments for this compound Predictions based on the molecular structure and common fragmentation patterns.

| m/z Value | Predicted Ion/Fragment | Formula |

|---|---|---|

| 219 | [M]⁺ (Molecular Ion) | [C₁₁H₁₃N₃O₂]⁺ |

| 220 | [M+H]⁺ | [C₁₁H₁₄N₃O₂]⁺ |

| 204 | [M - CH₃]⁺ | [C₁₀H₁₀N₃O₂]⁺ |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method provides an empirical formula, which can be compared to the theoretical composition to assess the purity of the sample. For a pure sample of This compound , the experimental values should closely match the calculated percentages. d-nb.info

Table 4: Theoretical Elemental Composition of C₁₁H₁₃N₃O₂ Calculated from a molecular weight of 219.24 g/mol .

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 60.26 |

| Hydrogen | H | 5.98 |

| Nitrogen | N | 19.17 |

Potential for X-ray Crystallography in Solid-State Structure Elucidation

Should a suitable single crystal of This compound be grown, single-crystal X-ray diffraction would offer the most definitive structural proof. nih.gov This powerful technique would provide precise three-dimensional coordinates of every atom in the solid state.

The resulting crystal structure would confirm the connectivity of the atoms, definitively establishing the 4-(2,4-dimethoxyphenyl) substitution pattern on the pyrazole ring. researchgate.net It would also resolve any tautomeric ambiguity, confirming the position of the pyrazole N-H proton. Furthermore, X-ray crystallography would reveal detailed information about bond lengths, bond angles, and torsional angles, such as the rotation of the dimethoxyphenyl ring relative to the pyrazole ring. Finally, it would elucidate intermolecular interactions, such as hydrogen bonding involving the amine and pyrazole N-H groups, which govern the crystal packing arrangement. cardiff.ac.uk

Pharmacological Spectrum and Biological Activities of 4 2,4 Dimethoxyphenyl 1h Pyrazol 3 Amine and Its Analogs

Anticancer and Antiproliferative Activities

The development of novel anticancer agents is a critical focus of medicinal chemistry, and pyrazole (B372694) derivatives have shown considerable promise. nih.govbanglajol.info Analogs of 4-(2,4-Dimethoxyphenyl)-1H-pyrazol-3-amine have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, induce programmed cell death, and interact with specific molecular targets involved in cancer progression.

A significant body of research has been dedicated to evaluating the cytotoxic effects of pyrazole analogs against a panel of human cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀) value, which indicates the concentration of a compound required to inhibit cell growth by 50%.

Numerous studies have demonstrated that substituted pyrazole derivatives exhibit potent to moderate cytotoxicity. For instance, a series of N,1-diphenyl-4,5-dihydro-1H- nih.govbenzothiepino[5,4-c]pyrazole-3-carboxamides showed significant antitumor activity against human cervical (HeLa) and colon (HCT116) tumor cell lines, with some analogs displaying IC₅₀ values as low as 10-12 µM. rsc.org Similarly, certain 1,3,5-trisubstituted-1H-pyrazole derivatives showed notable cytotoxicity against human breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines, with IC₅₀ values in the range of 3.9–35.5 μM. nih.gov

Other pyrazole-based compounds, such as N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, have displayed sub-micromolar antiproliferative activity against a broad panel of 13 different cancer cell lines, with GI₅₀ values ranging from 0.127 to 0.560 μM. nih.govmdpi.com The potent cytotoxicity of pyrazole and pyrazoline derivatives has also been observed against HeLa cells, K562 and Jurkat leukemia cells, and various breast cancer cell lines. banglajol.inforesearchgate.netresearchgate.net

Beyond simply inhibiting proliferation, effective anticancer agents often work by inducing apoptosis, a form of programmed cell death, and by disrupting the cell division cycle. Research into pyrazole analogs has revealed their capacity to activate these cellular mechanisms.

Several pyrazole derivatives have been shown to trigger apoptosis in cancer cells. waocp.org This process can be initiated through various signaling pathways. For example, certain 1,3,5-trisubstituted-1H-pyrazole derivatives are believed to work by inhibiting the anti-apoptotic protein Bcl-2 and activating pro-apoptotic proteins like Bax and Caspase-3. nih.gov In studies on human acute leukemia cell lines, pyrazoline derivatives were found to induce apoptosis through both intrinsic and extrinsic pathways, evidenced by the loss of mitochondrial membrane potential and the activation of caspase-3. researchgate.net The induction of apoptosis has been confirmed in breast cancer, ovarian cancer, and leukemia cells treated with various pyrazole compounds. nih.govnih.gov

The uncontrolled proliferation of cancer cells is often driven by the aberrant activity of protein kinases. mdpi.com Cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR) are key regulators of cell cycle progression and signaling, making them prime targets for anticancer drug development. researchgate.netmdpi.com

Analogs of this compound have been specifically designed and identified as potent inhibitors of these kinases. A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated highly potent inhibition of CDK2, with one compound exhibiting an inhibitory constant (Ki) of 0.005 µM. nih.govmdpi.com These compounds were also selective, showing less activity against other CDKs. nih.gov Other pyrazole derivatives have also been reported as effective CDK2 inhibitors. nih.govnih.gov

Furthermore, pyranopyrazole and pyrazolone (B3327878) derivatives have been investigated as dual inhibitors of both EGFR-tyrosine kinase (EGFR-TK) and CDK9. researchgate.net Certain compounds in this class effectively inhibited both enzymes with IC₅₀ values in the low micromolar range, highlighting their potential to simultaneously block multiple pathways that drive cancer growth. researchgate.net

Antimicrobial Properties

In addition to their anticancer potential, pyrazole derivatives have been widely recognized for their antimicrobial activities. nih.govnih.gov The core pyrazole structure has been functionalized to create analogs with efficacy against a range of pathogenic bacteria and fungi. mdpi.comresearchgate.net

Derivatives of this compound have been tested for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a standard measure of antibacterial efficacy.

Studies have shown that pyrazole analogs can be highly effective. One investigation found that a specific pyrazole derivative was exceedingly active against the Gram-negative bacterium Escherichia coli with an MIC of 0.25 μg/mL, which was more potent than the standard antibiotic Ciprofloxacin in that test. nih.gov The same study identified another analog that was highly active against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov Other research involving pyrazole-carboxamides reported that certain compounds displayed higher activity than chloramphenicol (B1208) against Klebsiella pneumoniae and Escherichia coli. rsc.org A series of pyrazoles derived from enaminones, including a 2,4-dimethoxyphenyl variant, also presented significant activity, particularly against Gram-positive bacteria. researchgate.net

The antifungal properties of pyrazole analogs have also been a subject of extensive research. nih.govmdpi.com These compounds have shown inhibitory activity against various fungal pathogens, including those affecting humans and plants.

In one study, a pyrazole derivative demonstrated high activity against Aspergillus niger with an MIC of 1 μg/mL, which was superior to the standard antifungal Clotrimazole. nih.gov Another compound showed equipotent activity to Clotrimazole against Microsporum audouinii (MIC: 0.5 μg/mL). nih.gov Pyrazole-carboxamide analogs were also found to be equipotent to Clotrimazole in inhibiting the growth of Candida albicans (MIC: 3.125 µg/mL). rsc.org Additionally, fluorinated pyrazole derivatives and other analogs have shown significant fungicidal activities against various phytopathogenic fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum. mdpi.comresearchgate.net

Anti-inflammatory and Analgesic Effects

The pyrazole scaffold is a cornerstone in the development of anti-inflammatory and analgesic agents. semanticscholar.orgnih.gov Many pyrazole derivatives have been synthesized and evaluated for their ability to reduce inflammation and pain. nih.govnih.gov Commercially successful anti-inflammatory drugs like celecoxib, a selective COX-2 inhibitor, feature a pyrazole core, which has spurred further research into this class of compounds. mdpi.comnih.govnih.gov Studies often use models like carrageenan-induced paw edema to screen for anti-inflammatory activity. nih.govcornell.edu The analgesic effects are frequently evaluated using methods such as the formalin-induced hyperalgesia and hot-plate tests. nih.gov

Research has shown that specific substitutions on the pyrazole ring are crucial for activity. nih.gov For instance, a series of hybrid pyrazole analogues demonstrated significant anti-inflammatory and analgesic properties, with some compounds showing efficacy comparable to standard drugs like ibuprofen (B1674241) and celecoxib. nih.gov

A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govjpp.krakow.pl COX-2 is upregulated during inflammation and is responsible for producing prostaglandins (B1171923) that mediate the inflammatory response. jpp.krakow.pl Selective inhibition of COX-2 is a desirable trait as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. jpp.krakow.plorthobullets.com

Analogs of this compound have been investigated for their COX-2 inhibitory potential. Docking studies reveal that the structural features of these pyrazole compounds allow them to fit into the active site of the COX-2 enzyme. nih.gov For example, the sulfonamide group (SO2NH2) on some pyrazole derivatives can insert into a selective pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues like His90 and Arg513, which is a binding mode similar to that of celecoxib. nih.gov

In addition to COX-2, pyrazole analogs can modulate other inflammatory pathways, such as the inhibition of tumor necrosis factor-alpha (TNF-α). nih.govnih.gov TNF-α is a pro-inflammatory cytokine involved in systemic inflammation. A series of chalcone (B49325) derivatives, specifically 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone, which are structurally related to the target compound, were evaluated for their anti-inflammatory activity through TNF-α and IL-6 inhibition assays. nih.gov

Below is a table summarizing the COX-2 inhibitory activity of selected pyrazole analogs.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Analogs

| Compound | Description | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 5u | Hybrid pyrazole analogue with benzyloxyphenyl group and SO2NH2 moiety | 1.79 | 72.73 | nih.gov |

| 5s | Hybrid pyrazole analogue with benzyloxyphenyl group and SO2NH2 moiety | 2.51 | 65.75 | nih.gov |

| Celecoxib | Standard selective COX-2 inhibitor | - | 78.06 | nih.gov |

| AD 532 | 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide | Less potent than celecoxib | - | nih.gov |

Antidiabetic Potential

The pyrazole scaffold has been identified as a promising framework for developing antidiabetic agents. nih.govresearchgate.net Pyrazole derivatives have been explored for various antidiabetic mechanisms, including the inhibition of the dipeptidyl peptidase-IV (DPP-IV) enzyme. nih.govresearchgate.net

DPP-IV is a serine protease that deactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). jetir.orgeurekaselect.com By inhibiting DPP-IV, the levels of active GLP-1 are increased, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. nih.govjetir.org This mechanism offers a lower risk of hypoglycemia compared to some other antidiabetic treatments. jetir.org Several approved antidiabetic drugs, known as "gliptins," are DPP-IV inhibitors. nih.gov

Numerous studies have focused on designing and synthesizing pyrazole-containing compounds as potent and selective DPP-IV inhibitors. nih.govnih.govnih.gov The pyrazole ring system can effectively interact with the active site of the DPP-IV enzyme. researchgate.netnih.gov Molecular docking studies have shown that the pyrazole scaffold can engage in π-π interactions with key residues such as Arg358 and Tyr666 in the enzyme's active site. researchgate.netnih.gov

One study reported a series of pyrazole-based thiosemicarbazones with potent DPP-IV inhibitory effects. The most effective compound in that series, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, exhibited a significantly lower IC50 value than the standard drug, sitagliptin, indicating high potency. nih.govnih.gov

Table 2: DPP-IV Inhibitory Activity of Selected Pyrazole-Based Analogs

| Compound | Description | DPP-IV IC50 (nM) | Reference |

|---|---|---|---|

| 2f | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | 1.266 ± 0.264 | nih.govnih.gov |

| 2g | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-(trifluoromethyl)benzylidene)thiosemicarbazide | 4.775 ± 0.296 | nih.gov |

| 2o | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-((1,1'-biphenyl)-4-ylmethylene)thiosemicarbazide | 18.061 ± 0.311 | nih.gov |

| Sitagliptin | Standard DPP-IV inhibitor | 4.380 ± 0.319 | nih.govnih.gov |

Neuroprotective and Central Nervous System Activities

Pyrazole analogs have shown promise for their neuroprotective properties and activities within the central nervous system. nih.gov This potential is often linked to their ability to inhibit key enzymes involved in neurodegenerative pathways. nih.govnih.gov

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. nih.gov Inhibition of these enzymes is a therapeutic strategy for treating depression (selective MAO-A inhibition) and neurodegenerative disorders like Parkinson's disease (selective MAO-B inhibition). nih.gov

Several pyrazole and pyrazoline derivatives have been synthesized and evaluated for their MAO inhibitory activity. nih.govresearchgate.netresearchgate.net Research has shown that substitutions on the pyrazole ring influence both the potency and selectivity of inhibition towards MAO-A or MAO-B. nih.govnih.gov For example, a study on curcumin-based pyrazoline analogues found that most compounds were selective and reversible inhibitors of human MAO-A (hMAO-A). nih.gov Another study noted that the presence of a dimethoxyphenyl group on the pyrazole ring could lower the MAO inhibition potency compared to a hydroxyphenyl substituent. nih.gov

Table 3: MAO Inhibitory Activity of Selected Pyrazoline Analogs | Compound | Description | Target | Kᵢ (µM) | Selectivity | Reference | |---|---|---|---|---| | Compound 7 | Pyrazoline derivative with a tosyl group | hMAO-A | 0.06 ± 0.003 | Selective for hMAO-A | nih.gov | | Compound 4 | 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivative | hMAO-B | - | Selective for hMAO-B | nih.gov | | Compound 51 | Pyrazole derivative with dimethoxyphenyl group | MAO | IC50 = 0.1 | - | nih.gov | | Compound 52 | Pyrazole derivative with hydroxyphenyl radical | MAO | IC50 = 0.0088 | - | nih.gov | | Moclobemide | Standard MAO-A inhibitor | hMAO-A | 0.11 ± 0.01 | Selective for hMAO-A | nih.gov |

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic risk factor for Parkinson's disease. nih.govnih.gov The hyperactivity of the LRRK2 kinase is implicated in the disease's pathology, making it a compelling target for developing disease-modifying therapies. nih.govnih.gov Pharmacological inhibition of LRRK2 has demonstrated neuroprotective effects in preclinical models. nih.govnih.gov

The pyrazole scaffold has emerged as a key chemotype for developing potent and selective LRRK2 kinase inhibitors. nih.govnih.gov Researchers have designed various 1H-pyrazole series that effectively target the LRRK2 kinase. nih.gov For instance, the discovery of 1H-pyrazole biaryl sulfonamides led to potent LRRK2 inhibitors. nih.gov Further development led to azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles, which are potent and highly selective inhibitors of the G2019S-LRRK2 mutant, a common pathogenic mutation. nih.gov These advanced analogs have shown the ability to penetrate the blood-brain barrier in animal models, a critical property for CNS-targeted drugs. nih.govacs.org

Enzyme Inhibition Profiles Beyond Specific Therapeutic Areas

While specific therapeutic applications of pyrazole derivatives are extensively studied, their interactions with a broader range of enzymes are also of significant interest, potentially revealing novel mechanisms of action or off-target effects. Research into the enzyme inhibition profiles of 4-aryl-1H-pyrazol-3-amine analogs has uncovered their potential to modulate the activity of various enzymes.

For instance, a series of 1,3-diaryl substituted pyrazole-based urea (B33335) and thiourea (B124793) derivatives were synthesized and evaluated for their antimicrobial properties. Within this series, compound 7a , a 3,4-dichlorophenyl derivative, was found to be a potent inhibitor of DNA gyrase, an essential bacterial enzyme, with its activity observed at a concentration of 8 times its minimum inhibitory concentration (MIC) nih.gov. This finding highlights the potential of the pyrazole scaffold to target bacterial topoisomerases.

In a different context, a study focusing on the development of N-formyl peptide receptor (FPR) agonists utilized pyrazole derivatives as a key structural motif nih.gov. While the primary goal was not enzyme inhibition, the study underscores the versatility of the pyrazole core in interacting with biological macromolecules.

Furthermore, computational studies have been employed to predict the biological activities of pyrazole derivatives. A molecular docking study of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives suggested potential inhibitory activity against liver alcohol dehydrogenase and an anti-inflammatory hydrolase, with predicted binding affinities ranging from -8.8 to -9.7 kcal/mol nih.gov. Although these are computational predictions for pyrazoline derivatives, they suggest that the broader pyrazole class has the potential to interact with a variety of enzymes.

A study on pyrazolo[3,4-d]pyrimidin-6-amino derivatives identified potent and selective inhibitors of Janus kinase 3 (JAK3). The most active compound from this series, 13t , exhibited an IC50 value of 0.1 nM against JAK3 and demonstrated favorable selectivity over a panel of other kinases. This highlights the potential of pyrazole-based scaffolds in developing highly specific kinase inhibitors.

Another noteworthy example is AT7519, a potent inhibitor of multiple cyclin-dependent kinases (CDKs) that incorporates a 4-amino-1H-pyrazole-3-carboxamide core structure. This compound is currently in clinical trials for cancer treatment.

While direct enzyme inhibition data for this compound across a wide range of enzymes remains limited in publicly available literature, the activities of its structural analogs suggest a broad potential for enzymatic interactions. The electronic and steric properties of the 2,4-dimethoxyphenyl substituent are likely to play a significant role in modulating the binding affinity and selectivity of the parent compound for various enzyme targets.

Table 1: Enzyme Inhibition by Pyrazole-3-amine Analogs

| Compound | Target Enzyme | Inhibition Data | Reference |

|---|---|---|---|

| Compound 7a (3,4-dichlorophenyl pyrazole urea derivative) | DNA Gyrase | Inhibited supercoiling at 8x MIC | nih.gov |

| Compound 13t (pyrazolo[3,4-d]pyrimidin-6-amino derivative) | JAK3 | IC50 = 0.1 nM | |

| AT7519 (4-amino-1H-pyrazole-3-carboxamide derivative) | CDKs | Low nM affinity |

In Vivo Efficacy and Pharmacodynamic Studies of Pyrazole-3-amine Derivatives

The translation of in vitro activity to in vivo efficacy is a critical step in the development of any potential therapeutic agent. Several studies have investigated the in vivo pharmacological effects of pyrazole-3-amine derivatives and their analogs, demonstrating their potential in various disease models.

A series of 4-aminopyrazole derivatives were evaluated for their analgesic and anti-inflammatory properties in vivo. This study highlights the potential of the 4-aminopyrazole scaffold in modulating inflammatory pathways and pain perception. Another study on pyrazole derivatives reported the in vivo anti-inflammatory activity of 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives in a carrageenan-induced rat paw edema model. Several compounds in this series showed potent activity, with some exhibiting up to 78% inhibition of inflammation at 3 hours nih.gov.

In the context of autoimmune diseases, a pyrazolo[3,4-d]pyrimidin-6-amino derivative, 13t , which was identified as a potent and selective JAK3 inhibitor in vitro, also demonstrated significant efficacy in a rat adjuvant-induced arthritis model. This provides a strong proof-of-concept for the therapeutic potential of this class of compounds in treating rheumatoid arthritis.

While specific in vivo efficacy and pharmacodynamic data for this compound are not extensively reported, the promising in vivo activities of structurally related pyrazole-3-amine derivatives underscore the therapeutic potential of this chemical class. The substitution pattern on the phenyl ring, such as the 2,4-dimethoxy groups, would be expected to influence the pharmacokinetic properties of the molecule, including its absorption, distribution, metabolism, and excretion (ADME), which in turn would impact its in vivo efficacy and pharmacodynamic profile. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.

Table 2: In Vivo Efficacy of Pyrazole-3-amine Analogs

| Compound/Derivative Class | In Vivo Model | Observed Effect | Reference |

|---|---|---|---|

| 4-Aminopyrazole derivatives | Analgesic and anti-inflammatory models | Demonstrated analgesic and anti-inflammatory properties | |

| 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives | Carrageenan-induced rat paw edema | Up to 78% inhibition of inflammation | nih.gov |

| Compound 13t (pyrazolo[3,4-d]pyrimidin-6-amino derivative) | Rat adjuvant-induced arthritis | Demonstrated efficacy in treating rheumatoid arthritis |

Elucidation of Molecular Mechanisms and Pharmacological Targets

Receptor Binding and Ligand-Target Interactions

The interaction between a ligand and its biological target is the foundational event of its pharmacological action. For pyrazole-3-amine derivatives, these interactions span a range of receptors and enzymes, often involving precise binding modes within active sites.

Studies on pyrazole (B372694) derivatives have revealed specific binding to G-protein coupled receptors. For instance, analogues of the pyrazole compound SR48692 have been investigated for their affinity to neurotensin (B549771) receptors (NTS). One such derivative, 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid, was identified as a selective ligand for the neurotensin receptor type 2 (NTS2). acs.org Binding affinity studies using whole cells expressing the NTS2 receptor determined a Ki value of 62 nM for a parent compound and 6 nM for a more affine analogue. acs.org

In the realm of enzyme inhibition, the binding modes of pyrazole derivatives to various kinases have been extensively characterized through crystallographic studies. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore that anchors to the hinge region of the kinase ATP-binding pocket. nih.govmdpi.com Crystal structures have shown that different pyrazole-based inhibitors can adopt distinct binding modes. For example, complexes with VRK1, STK17B, and c-Src have been elucidated, demonstrating specific interactions within the ATP-binding site. nih.govmdpi.com Similarly, docking models of 1H-pyrazole-3-carboxamide derivatives with FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2) show the pyrazole-3-carboxamide skeleton forming three conserved hydrogen bonds with the hinge region of these kinases. mdpi.com

Furthermore, certain pyrazole derivatives exhibit a covalent mechanism of action. A series of 1H-pyrazol-5-amines designed as thrombin inhibitors were found to act by transferring an acyl moiety to the catalytic Serine-195 residue of the enzyme, confirming a covalent binding mechanism. nih.gov Docking studies of N-(1H-pyrazol-3-yl)quinazolin-4-amines with casein kinase 1δ (CK1δ) have also revealed key interactions within the ATP binding site, highlighting the versatility of the pyrazole scaffold in targeting different enzyme families. nih.gov

Enzyme Kinetic Studies and Inhibitory Potency

The effectiveness of pyrazole-3-amine derivatives as therapeutic agents is quantified through enzyme kinetic studies, which determine their inhibitory potency, typically expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. These studies have demonstrated that pyrazole-based compounds can inhibit a wide array of enzymes with high potency.

Derivatives based on the 3-aminopyrazole (B16455) scaffold have shown significant inhibitory activity against various protein kinases. google.com For example, a lead structure (Compound 1 in a study) potently inhibited CDK2, CDK5, and JNK3 with Ki values of 4.6 nM, 27.6 nM, and 26.1 nM, respectively. nih.gov Further optimization of this scaffold led to compounds with high cellular potency for the CDK16/PCTAIRE family, with EC50 values in the nanomolar range (e.g., 33 nM for compound 43d). nih.govmdpi.com

In the context of acute myeloid leukemia (AML), 1H-pyrazole-3-carboxamide derivatives have emerged as powerful dual inhibitors of FLT3 and CDKs. mdpi.com Compound 8t, from this series, displayed an exceptionally low IC50 of 0.089 nM against FLT3 and potent inhibition of CDK2 and CDK4 with IC50 values of 0.719 nM and 0.770 nM, respectively. mdpi.com Other pyrazole derivatives have also demonstrated significant inhibition of CDK2, with IC50 values as low as 0.074 µM. mdpi.com

The inhibitory activity of pyrazole derivatives extends beyond kinases. A series of 1H-pyrazol-5-amines were identified as potent thrombin inhibitors. The most active compounds, such as 24e, 34a, and 34b, exhibited IC50 values in the low nanomolar range (16–80 nM) against thrombin. nih.gov In contrast, some pyrazole derivatives showed weaker inhibitory potential against other enzymes, such as acetylcholinesterase (AChE), where inhibition was observed in the micromolar range. turkjps.org

| Compound/Series | Target Enzyme | Inhibitory Potency (IC50/Ki/EC50) | Source |

|---|---|---|---|

| 3-Aminopyrazole-based inhibitor (Lead structure 1) | CDK2 | 4.6 nM (Ki) | nih.gov |

| 3-Aminopyrazole-based inhibitor (Lead structure 1) | JNK3 | 26.1 nM (Ki) | nih.gov |

| 3-Aminopyrazole-based inhibitor (Compound 43d) | CDK16 | 33 nM (EC50) | nih.govmdpi.com |

| 1H-Pyrazole-3-carboxamide (Compound 8t) | FLT3 | 0.089 nM (IC50) | mdpi.com |

| 1H-Pyrazole-3-carboxamide (Compound 8t) | CDK2 | 0.719 nM (IC50) | mdpi.com |

| Indole-pyrazole derivative (Compound 33) | CDK2 | 0.074 µM (IC50) | mdpi.com |

| 1H-Pyrazol-5-amine (Compound 24e) | Thrombin | 16 nM (IC50) | nih.gov |

| Pyrazole-based NTS2 Ligand (Analogue of 5a) | NTS2 Receptor | 6 nM (Ki) | acs.org |

Cellular Pathway Modulation and Signal Transduction Interference

By inhibiting key enzymes, pyrazole-3-amine derivatives can interfere with critical signal transduction pathways that regulate cell proliferation, survival, and differentiation. Their ability to modulate these pathways is central to their anticancer and anti-inflammatory effects.

In AML, the constitutive activation of the FLT3 signaling pathway is a common driver of oncogenesis. Potent pyrazole-based FLT3 inhibitors, such as compound 8t, have been shown to completely block the phosphorylation of downstream signaling molecules including STAT5, AKT, and ERK at a concentration of 1 µM. mdpi.com Similarly, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine was identified as an inhibitor of both the FLT3-ITD and BCR-ABL pathways, which are critical in certain types of leukemia. nih.govnih.gov This compound was shown to mediate pro-apoptotic effects by inhibiting these pathways. nih.gov

The p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammation and cancer, is another target for pyrazole compounds. mdpi.com Aminopyrazole derivatives have been shown to interfere with p38MAPK and VEGFR-2 signaling pathways. mdpi.com Specifically, certain derivatives can inhibit the intracellular phosphorylation of HSP27, a downstream substrate of the p38/MK2 signaling cascade. mdpi.com

The regulation of the cell cycle is a key function of CDKs, and inhibitors based on the 3-aminopyrazole scaffold have demonstrated clear effects on cell cycle progression. The potent and selective CDK16 inhibitor, compound 43d, was found to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.govmdpi.com In contrast, other CDK inhibitors, such as Milciclib, lead to a G1 cell cycle arrest. nih.gov The ability of these compounds to halt the cell cycle underscores their anti-proliferative potential.

Identification of Specific Biomolecular Targets for Pyrazole-3-amine Derivatives

Research has identified a diverse range of specific biomolecular targets for pyrazole-3-amine derivatives, highlighting their versatility as therapeutic scaffolds. These targets are primarily protein kinases, but also include other enzymes and receptors.

Kinases:

Cyclin-Dependent Kinases (CDKs): This family is a major target. Specific CDKs inhibited by pyrazole derivatives include CDK2, CDK4, CDK5, and CDK16. nih.govmdpi.commdpi.comgoogle.commdpi.com The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety is a key pharmacophore for targeting these enzymes. nih.govmdpi.com

FMS-like Tyrosine Kinase 3 (FLT3): Pyrazole-3-carboxamides are particularly potent inhibitors of FLT3, including its mutated forms that drive AML. mdpi.comnih.govnih.gov

Mitogen-Activated Protein Kinases (MAPKs): This family, including p38 MAPK and JNK3, are targets for various pyrazole compounds. nih.govmdpi.com

Apoptosis signal-regulating kinase 1 (ASK1): Pyrazole derivatives have been developed as inhibitors of ASK1, which is implicated in neurodegenerative diseases. nih.gov

Bruton's Tyrosine Kinase (BTK): The FDA-approved drug Pirtobrutinib, a 5-aminopyrazole derivative, is a reversible inhibitor of BTK. mdpi.com

Casein Kinase 1 (CK1): N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as inhibitors of CK1δ and CK1ε. nih.gov

Other Kinases: Additional kinase targets include BCR-ABL, Fibroblast Growth Factor Receptors (FGFR), and Vascular Endothelial Growth Factor Receptors (VEGFR-2). nih.govnih.govmdpi.comnih.gov

Other Enzymes and Receptors:

Thrombin: Acylated 1H-pyrazol-5-amines have been identified as potent covalent inhibitors of this serine protease. nih.gov

Neurotensin Receptor 2 (NTS2): Pyrazole-based compounds have been developed as selective ligands for this G-protein coupled receptor. acs.org

The broad range of targets underscores the significant potential of the pyrazole-3-amine scaffold in medicinal chemistry for developing selective and potent inhibitors for various diseases. google.comnih.gov

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Analysis

Influence of the Pyrazole (B372694) Ring Substituents on Biological Potency

The pyrazole ring is a fundamental component in the structure of numerous protein kinase inhibitors, valued for its synthetic accessibility and drug-like properties. mdpi.com The nature and position of substituents on this ring are critical determinants of biological potency.

In the development of various kinase inhibitors, the pyrazole scaffold is preferred as it can yield potent and less lipophilic compounds. mdpi.com For instance, in the development of Aurora kinase inhibitors, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore. nih.gov Research on 3-amino-1H-pyrazole-based inhibitors has shown that even small modifications to the pyrazole ring can have significant effects on selectivity. mdpi.com For example, introducing alkyl residues on the pyrazole led to non-selective inhibitors, whereas an amide moiety in place of an ester linkage resulted in inactive compounds. mdpi.com

The table below illustrates how different substituents on the pyrazole ring of various analog series affect their inhibitory activity.

| Compound Series | Pyrazole Ring Substituent | Target | Activity (IC₅₀ / EC₅₀) |

| 3-Aminopyrazole (B16455) Analogs mdpi.com | Cyclopropyl | CDK16 | 33.0–124.0 nM (EC₅₀) |

| 3-Aminopyrazole Analogs mdpi.com | Methyl Ester | CDK16 | Lower stabilization vs. lead |

| Thieno[3,2-d]pyrimidin-4(3H)-one Analogs nih.gov | 3-Methylpyrazole | Cdc7 | Significantly enhanced potency |

This table is illustrative, based on findings from different series of pyrazole-based inhibitors to show the principle of substituent influence.

Impact of the Dimethoxyphenyl Moiety on Activity and Selectivity

The 2,4-dimethoxyphenyl group attached to the C4 position of the pyrazole ring plays a significant role in modulating the compound's activity and selectivity, primarily through steric and electronic effects. The methoxy (B1213986) groups can act as hydrogen bond acceptors and influence the compound's solubility and metabolic stability.

Studies on related pyrazole derivatives have highlighted the importance of the phenyl ring's substitution pattern. For example, in a series of pyrazolo[3,4-b]pyridines, the presence of a 3,4-dimethoxyphenyl group at the 6-position improved anticancer activity against HeLa cells compared to several other substituted phenyl rings, although it was less potent than the unsubstituted phenyl analog. nih.gov In another study, the synthesis of 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone derivatives yielded compounds with notable anti-inflammatory activity. nih.gov

However, the influence of the dimethoxyphenyl group can be target-dependent. Research by Chimenti et al. on pyrazole derivatives as monoamine oxidase (MAO) inhibitors found that the presence of a dimethoxyphenyl group on the pyrazole ring decreased the inhibitory potency against MAO-A (IC₅₀ = 1.0 x 10⁻⁷ M) compared to a hydroxyphenyl substituent (IC₅₀ = 8.8 x 10⁻⁹ M). nih.gov This suggests that for certain targets, the bulk or electronic nature of the dimethoxy substitution may be less favorable than a group capable of hydrogen bonding, like a hydroxyl group.

The table below summarizes findings on how phenyl ring substitutions, including dimethoxy groups, affect biological activity in various pyrazole-based compound series.

| Compound Series | Phenyl Ring Substitution | Target/Activity | Observed Effect |

| Pyrazolo[3,4-b]pyridines nih.gov | 3,4-Dimethoxyphenyl | Anticancer (HeLa cells) | Improved activity over other substitutions, but less than unsubstituted phenyl. |

| Propenone Derivatives nih.gov | 2,4-Dimethoxyphenyl | Anti-inflammatory (IL-6 inhibition) | Compounds exhibited promising inhibitory activity. |

| Pyrazole MAO Inhibitors nih.gov | Dimethoxyphenyl | MAO-A Inhibition | Lower potency compared to a hydroxyphenyl substituent. |

Contribution of the Primary Amine Group to Pharmacological Profile

The primary amine group at the C3 position of the pyrazole ring is a crucial functional group that often acts as a key hydrogen bond donor, anchoring the molecule to the hinge region of kinase enzymes. mdpi.com This interaction is a common feature for many Type I kinase inhibitors that bind to the ATP-binding site.

The functionalization of the pyrazole nucleus with amino groups in different positions leads to diverse pharmacological activities. nih.gov Specifically, 3-aminopyrazoles are widely reported as anticancer and anti-inflammatory agents. nih.gov The importance of the amino group's location is highlighted by SAR studies; for example, in a series of anticonvulsant pyrazoles, the distance between the exocyclic NH₂ group and the endocyclic NH was shown to be essential for activity. mdpi.com

In the context of kinase inhibition, the 3-aminopyrazole moiety is a privileged scaffold. nih.gov Its binding mode is considered similar to related structures like pyrrolopyrazoles. mdpi.com In a study on phosphodiesterase inhibitors, the primary amino groups on the pyrazole ring were found to be essential for activity. nih.gov The substitution of this amino group is a common strategy in medicinal chemistry. For example, while the primary amine is critical, its conversion to a sulfonamide can also lead to potent inhibitors, as seen in some dual JAK2/3 inhibitors where the sulfonamide group forms key hydrogen bonds in the hinge region. acs.org

Development of Pharmacophore Models for Optimized Activity

Pharmacophore modeling is a computational strategy used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For pyrazole-based inhibitors, these models are instrumental in guiding the design and optimization of new, more potent, and selective compounds. acs.org

A typical pharmacophore model for a pyrazole-based kinase inhibitor would include:

Hydrogen Bond Donors: Often corresponding to the pyrazole N-H and the C3-primary amine. nih.gov

Hydrogen Bond Acceptors: Can include the pyridine-like nitrogen of the pyrazole ring and substituents like methoxy groups. researchgate.net

Aromatic/Hydrophobic Regions: Represented by the pyrazole ring itself and the attached phenyl ring, which engage in hydrophobic interactions within the binding pocket. tandfonline.comresearchgate.net

Pharmacophore models have been successfully developed for various pyrazole-containing compound classes. For instance, a model for JAK2/3 inhibitors was built based on the drug tofacitinib, leading to the identification of novel pyrazolone-derived inhibitors. acs.org Similarly, 3D-QSAR and pharmacophore modeling have been applied to pyrazole derivatives targeting CDK2/cyclin A, providing insights for designing compounds with improved activity. tandfonline.comresearchgate.net These models help rationalize the observed SAR and predict the activity of novel structures, thereby accelerating the drug discovery process.

Correlation between Structural Features and in vitro/in vivo Efficacy

A strong correlation exists between the specific structural features of pyrazole-based inhibitors, their in vitro potency (e.g., IC₅₀ values against target enzymes), and their in vivo efficacy in preclinical models.

Structural modifications that enhance binding affinity in vitro often translate to improved performance in cellular and animal models. For example, in a series of pyrazolo[3,4-d]pyrimidine derivatives, structural optimization led to a compound (compound 33) with high potency against FLT3 and VEGFR2 kinases. acs.org This potent in vitro activity was correlated with significant in vivo efficacy, where a 10 mg/kg daily dose led to complete tumor regression in a mouse xenograft model without obvious toxicity. acs.org

Similarly, the optimization of pyrazole-based inhibitors often involves improving physicochemical properties alongside potency to ensure good pharmacokinetics and bioavailability. In one study, structural modifications to a pyrazole lead compound improved aqueous solubility from 6.4 µg/mL to 93.8 µg/mL and increased kinase inhibitory potency by over 70-fold. nih.gov Such improvements are critical for achieving sufficient drug exposure in vivo to elicit a therapeutic effect. For another pyrazole derivative, in vivo pharmacokinetic evaluation after a 20 mg/kg dose showed a half-life of 2.61 hours and a bioavailability of 63.6%, demonstrating that the compound could achieve systemic exposure. nih.gov This exposure was linked to tumor size reduction in xenograft models. nih.gov

The table below provides examples of pyrazole-based inhibitors where in vitro potency has been linked to in vivo outcomes.

| Compound/Series | Structural Feature/Target | In Vitro Potency (IC₅₀) | In Vivo Efficacy |

| Compound 33 acs.org | Pyrazolo[3,4-d]pyrimidine / FLT3, VEGFR2 | Potent multikinase inhibitor | Complete tumor regression in MV4-11 xenograft model (10 mg/kg). |

| BKI 1708 nih.gov | Naphthalene ring / Kinase | 0.7 nM | Efficacy against cryptosporidiosis in a mouse model (8 mg/kg). |

| Compound I nih.gov | Pyrazole derivative / Kinase | Not specified | Reduced tumor size by 37-51% in xenograft models. |

| Compound 14g nih.gov | Pyrazolo[3,4-b]pyridine / Anticancer | 4.66 µM (MCF7), 1.98 µM (HCT-116) | Identified as a lead candidate for further in vivo studies based on potent in vitro activity. |

These examples underscore the direct relationship between molecular structure, in vitro target inhibition, and the ultimate therapeutic potential demonstrated in in vivo models.

Computational Chemistry and in Silico Modeling for Drug Design

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of molecules from first principles. These methods provide a detailed understanding of molecular orbitals, charge distribution, and thermodynamic stability, which are crucial for predicting how a molecule will interact with biological targets.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic energy of a molecule. researchgate.net By employing functionals such as B3LYP with basis sets like 6-31G* or 6-311G(d,p), researchers can calculate key geometric parameters, including bond lengths, bond angles, and dihedral angles. nih.govjcsp.org.pk These theoretical calculations are often validated by comparing them with experimental data from single-crystal X-ray diffraction of similar compounds. researchgate.netnih.gov For pyrazole (B372694) derivatives, DFT calculations have shown excellent agreement with experimental findings, confirming the reliability of the method for describing molecular structure. nih.gov The optimized molecular structures typically represent true minima on the potential energy surface, as confirmed by the absence of imaginary vibrational frequencies. researchgate.net

Table 1: Comparison of Theoretical and Experimental Geometric Parameters for Pyrazole Derivatives

| Parameter | DFT Calculated Value (Å or °) | Experimental Value (Å or °) |

|---|---|---|

| N–N bond length | 1.372 - 1.381 Å nih.gov | 1.369 - 1.385 Å nih.gov |

| C=N bond length | 1.298 - 1.300 Å nih.gov | ~1.287 Å nih.gov |

| Phenyl Ring Dihedral Angle | 35.1° researchgate.net | N/A |

| Methoxybenzene Dihedral Angle | 37.01° nih.gov | N/A |

Note: Data is compiled from studies on various pyrazole derivatives to illustrate typical values.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.com The HOMO is the orbital through which a molecule donates electrons, determining its nucleophilicity, while the LUMO is the orbital through which it accepts electrons, defining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive and that charge transfer can easily occur within the molecule. researchgate.netdntb.gov.ua For some pyrazole derivatives, the energy gap has been calculated to be around 3.08 eV, indicating significant chemical reactivity and potential for biological activity. researchgate.net

Table 2: FMO Energy Parameters for a Pyrazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.94 |

| ELUMO | -2.86 |

| Energy Gap (ΔE) | 3.08 researchgate.net |

Note: Values are representative and taken from a study on a related pyrazole compound.

Table 3: Significant NBO Interactions and Stabilization Energies (E(2)) in a Pyrazole System

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(x) | π* (C-C) | ~20-30 |

| LP(1) O(x) | σ* (C-C) | ~5-15 |

| π (C-C) | π* (C-C) | ~15-25 |

Note: Values are illustrative based on typical findings for substituted aromatic and heterocyclic systems.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. It is instrumental in drug design for understanding the binding mechanism of potential drug candidates like 4-(2,4-Dimethoxyphenyl)-1H-pyrazol-3-amine and for predicting their therapeutic efficacy.

Molecular docking simulations place a ligand into the binding site of a receptor and score the different poses based on their binding energy or affinity. This process helps predict the most stable binding mode and quantifies the strength of the ligand-receptor interaction. nih.gov The binding affinity is typically expressed in kcal/mol, with more negative values indicating a stronger and more favorable interaction. nih.gov Docking studies on pyrazole derivatives have shown excellent binding affinities against various therapeutic targets, such as kinases and enzymes involved in inflammation. nih.govnih.gov For instance, certain pyrazole derivatives have demonstrated calculated binding affinities ranging from -8.8 to -9.7 kcal/mol against targets like liver alcohol dehydrogenase and anti-inflammatory hydrolase. nih.gov

Table 4: Predicted Binding Affinities of Pyrazole Derivatives Against Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| Liver Alcohol Dehydrogenase | 5ADH | -8.8 to -9.3 nih.gov |

| Anti-inflammatory Hydrolase | 1RO6 | -8.5 to -9.7 nih.gov |

| Cyclin-Dependent Kinase 1 (CDK1) | N/A | Not specified, strong interaction noted. nih.gov |

Note: Data is compiled from studies on various pyrazole derivatives.

A crucial outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding pocket that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are essential for stabilizing the ligand-receptor complex. nih.gov For pyrazole derivatives, the pyrazole ring itself often participates in crucial hydrogen bonds. For example, in a study of a dimethoxy-substituted pyrazole derivative targeting Cyclin-Dependent Kinase 1 (CDK1), the pyrazole ring was found to interact with Asp86 and Leu135. nih.gov The dimethoxy substituents were also observed forming additional interactions with residues Asn133 and Leu134, highlighting the importance of the substitution pattern for binding. nih.gov

Table 5: Key Amino Acid Interactions for a Dimethoxy-Substituted Pyrazole with CDK1

| Ligand Moiety | Interacting Residue | Type of Interaction |

|---|---|---|

| Pyrazole Ring | Asp86, Leu135 nih.gov | Hydrogen Bond / Hydrophobic |

| N-phenyl Ring | Gly11, Glu12, Gln132 nih.gov | Hydrophobic |

| Substituted Benzyl (B1604629) Ring | Thr15, Val18, Lys33 nih.gov | Hydrophobic |

| Dimethoxy Groups | Asn133, Leu134 nih.gov | Hydrogen Bond / Hydrophobic |

Note: Interactions are based on a study of a closely related pyrazole derivative (compound 21 in the cited source).

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time, offering insights into the conformational stability of a compound and its dynamic interactions with biological targets. For pyrazole derivatives, MD simulations are crucial for understanding how these molecules behave in a physiological environment and how they interact with the active sites of enzymes or receptors.

The conformational landscape of a molecule like this compound can also be explored using MD simulations. By analyzing the population of different conformations based on flexible dihedral angles, researchers can understand the molecule's intrinsic conformational propensities. researchgate.netnih.gov This information is vital for predicting how the molecule will present itself to a biological target and for designing derivatives with optimized binding geometries. The dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds with amino acid residues in a binding site, can also be monitored over the course of an MD simulation, providing a detailed picture of the binding event. chemmethod.comchemmethod.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME profiling is a critical component of early-stage drug development, allowing for the prediction of a compound's pharmacokinetic properties. For pyrazole derivatives, various computational tools and web servers, such as SwissADME and ADMETlab, are used to estimate key parameters that determine a compound's viability as a drug. chemmethod.commdpi.com These predictions help to identify potential liabilities and guide the design of molecules with more favorable ADME profiles. nih.gov

The ADME properties of a molecule are influenced by its physicochemical characteristics, including lipophilicity (LogP), solubility, size, and polarity. mdpi.com For pyrazole derivatives, these properties can be fine-tuned by altering the substituents on the pyrazole ring. For example, studies on various pyrazole derivatives have shown that most compounds exhibit good oral bioavailability and intestinal absorption, although CNS penetration can be variable. mdpi.comorientjchem.orgrsc.org

Below is a table summarizing typical in silico ADME parameters predicted for pyrazole derivatives, which provides a general expectation for a compound like this compound.

| ADME Property | Predicted Range for Pyrazole Derivatives | Significance |

|---|---|---|

| Lipophilicity (LogP) | 1.5 - 4.5 | Influences solubility, absorption, and membrane permeability. Values in this range are generally favorable for oral drug absorption. |

| Aqueous Solubility | Low to Moderate | Affects absorption and formulation. Pyrazole derivatives can have solubility challenges that may require formulation strategies to overcome. mdpi.com |

| Intestinal Absorption | High | Most pyrazole derivatives are predicted to have good absorption from the gastrointestinal tract. orientjchem.org |

| Blood-Brain Barrier (BBB) Penetration | Variable (Often predicted as non-penetrant) | Crucial for CNS-acting drugs. Many pyrazole derivatives are not expected to cross the BBB, which can be advantageous for avoiding CNS side effects in non-CNS targets. mdpi.com |

| Cytochrome P450 (CYP) Inhibition | Variable (Often predicted as inhibitors of some isoforms) | Predicts potential for drug-drug interactions. Some pyrazoles may inhibit specific CYP enzymes, requiring further experimental validation. mdpi.com |

Toxicity Prediction and Risk Assessment using Computational Tools

Computational toxicology is an essential part of the drug discovery pipeline, enabling the early identification of potential safety concerns. For compounds like this compound, in silico methods can predict a range of toxicity endpoints, including carcinogenicity, mutagenicity, and hepatotoxicity. researchgate.net These predictions are often based on the identification of structural alerts, which are molecular fragments known to be associated with toxicity. youtube.com

One common approach is the use of quantitative structure-activity relationship (QSAR) models, which correlate structural features of molecules with their biological activities, including toxicity. nih.govnih.govresearchgate.net For example, QSAR studies on 3-aminopyrazole (B16455) derivatives have been used to understand the structural requirements for their antitumor activity, which can also provide insights into their potential for off-target effects and toxicity. nih.gov The presence of an aromatic amine group, for instance, is a well-known structural alert for mutagenicity. youtube.com

Web-based platforms like ProTox-II utilize a combination of machine learning models, pharmacophores, and fragment propensities to predict the toxicity of small molecules. researchgate.net These tools can provide predictions for various toxicity endpoints and help in the risk assessment of new chemical entities. researchgate.netmdpi.com By identifying potential toxicities early in the drug discovery process, computational tools can help to prioritize compounds for further development and reduce the likelihood of late-stage failures. mdpi.com

Theoretical Studies on Tautomerism and its Biological Relevance